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Compound of Interest

Compound Name: GW280264X

Cat. No.: B560487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GW280264X is a potent, cell-permeable, hydroxamate-based inhibitor of A Disintegrin and

Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE).[1] These cell-surface proteases, often referred to as "sheddases,"

are key regulators of a multitude of cellular processes, including cell-cell signaling, adhesion,

and inflammation, through the proteolytic cleavage of the extracellular domains of

transmembrane proteins.[2] The dual inhibitory action of GW280264X against both ADAM10

and ADAM17 makes it a valuable tool for investigating the roles of these proteases in various

physiological and pathological conditions, including cancer, inflammation, and

neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of

GW280264X, including its mechanism of action, quantitative inhibitory data, detailed

experimental protocols, and its effects on key signaling pathways.
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Property Value Reference

Chemical Name

N-((2R,3S)-3-

(formylhydroxyamino)-2-(2-

methylpropyl)-1-oxohexyl)-L-

leucyl-N-(thiazol-2-yl)-L-

alaninamide

[4]

Molecular Formula C28H41N5O6S [5]

Molecular Weight 575.72 g/mol [5]

CAS Number 866924-39-2 [5]

Appearance Solid

Solubility
Soluble in DMSO (≥ 100

mg/mL)
[1]

Mechanism of Action
GW280264X functions as a competitive, reversible inhibitor of ADAM10 and ADAM17.[6] Its

hydroxamate group chelates the zinc ion within the catalytic domain of these

metalloproteinases, which is essential for their proteolytic activity.[6] By blocking the active site,

GW280264X prevents the shedding of a wide range of substrates from the cell surface.

The inhibition of ADAM10 and ADAM17 by GW280264X has significant downstream effects on

major signaling pathways, most notably the Notch and Epidermal Growth Factor Receptor

(EGFR) pathways.

Notch Signaling: ADAM10 is the primary sheddase responsible for the S2 cleavage of the

Notch receptor, a critical step in the activation of Notch signaling.[7][8] By inhibiting ADAM10,

GW280264X can effectively block this cleavage event, thereby preventing the release of the

Notch intracellular domain (NICD) and the subsequent transcription of Notch target genes.[9]

[10]

EGFR Signaling: Both ADAM10 and ADAM17 are involved in the shedding of various EGFR

ligands, such as Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and

Heparin-Binding EGF-like Growth Factor (HB-EGF).[11][12] The release of these soluble
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ligands is a key mechanism for the activation of the EGFR signaling cascade, which plays a

crucial role in cell proliferation, survival, and migration.[1][10] GW280264X, by inhibiting both

sheddases, can significantly reduce the levels of soluble EGFR ligands, leading to a

downregulation of EGFR signaling.[7]

Quantitative Data
The inhibitory potency of GW280264X against ADAM10 and ADAM17 has been characterized

in various assays.

Target IC50 (nM) Assay Type Reference

ADAM17 (TACE) 8.0 Enzyme Activity Assay [13]

ADAM10 11.5 Enzyme Activity Assay [13]

GW280264X has also been shown to inhibit the shedding of specific substrates in cell-based

assays.

Substrate Cell Line IC50 Reference

CX3CL1 (Fractalkine)
COS-7 and ECV-304

cells
~1 µM [4]

ULBP2
Glioblastoma-initiating

cells

3 µM (concentration

used)
[14]

Experimental Protocols
ADAM10/17 Fluorometric Enzyme Assay
This protocol outlines a method to determine the in vitro inhibitory activity of GW280264X
against recombinant ADAM10 and ADAM17.

Materials:

Recombinant human ADAM10 and ADAM17 (catalytic domain)
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Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[15]

Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)

GW280264X

DMSO

96-well black microplate

Fluorometric plate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

Prepare a stock solution of GW280264X in DMSO.

Perform serial dilutions of GW280264X in Assay Buffer to achieve the desired final

concentrations. Include a DMSO-only control.

In a 96-well plate, add 50 µL of the diluted inhibitor or control.

Add 25 µL of the recombinant ADAM10 or ADAM17 enzyme solution (final concentration ~1-

5 nM) to each well.

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration

~10 µM).

Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for 30-60

minutes.

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time

curve.

Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] * 100 against the

logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a dose-response curve.

Preparation Assay Data Analysis

Prepare GW280264X dilutions Add inhibitor to plate

Prepare ADAM10/17 enzyme solution

Add enzyme and incubate

Prepare fluorogenic substrate

Add substrate and start reaction Kinetic fluorescence reading Calculate initial reaction rates Plot % inhibition vs. [Inhibitor] Determine IC50

Click to download full resolution via product page

ADAM10/17 Fluorometric Enzyme Assay Workflow

Cell-Based Substrate Shedding Assay (Western Blot)
This protocol describes how to assess the effect of GW280264X on the shedding of a specific

substrate from the cell surface.

Materials:

Cells expressing the substrate of interest (e.g., HEK293 cells transfected with a tagged

version of the substrate)

Cell culture medium and supplements

GW280264X

DMSO

PMA (phorbol 12-myristate 13-acetate) for stimulated shedding (optional)
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PBS (phosphate-buffered saline)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protein concentration assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the shed ectodomain and a loading control (e.g., actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of GW280264X or DMSO control for a

predetermined time (e.g., 24-48 hours).

For stimulated shedding, add PMA (e.g., 100 nM) for the last 30-60 minutes of the

incubation.

Collect the conditioned medium and centrifuge to remove cell debris. This contains the shed

ectodomain.

Wash the cells with cold PBS and lyse them in lysis buffer. This contains the full-length and

C-terminal fragments of the substrate.

Determine the protein concentration of the cell lysates.

Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.
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Perform SDS-PAGE to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the shed ectodomain overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Analyze the band intensities to quantify the amount of shed ectodomain in the medium and

the amount of full-length substrate in the cell lysate.

Cell Culture and Treatment

Sample Preparation

Western Blot

Seed cells Treat with GW280264X Stimulate with PMA (optional)

Collect conditioned medium

Lyse cells

SDS-PAGE

Quantify protein

Transfer to membrane Blocking Primary antibody incubation Secondary antibody incubation Chemiluminescent detection

Click to download full resolution via product page

Cell-Based Substrate Shedding Assay Workflow

In Vivo Mouse Tumor Model
This protocol provides a general framework for evaluating the efficacy of GW280264X in a

subcutaneous tumor model.
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Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Matrigel (optional)

GW280264X

Vehicle (e.g., 10% DMSO in corn oil)[13]

Calipers for tumor measurement

Anesthesia

Procedure:

Culture the cancer cells and harvest them during the exponential growth phase.

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank

of the mice.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Prepare the dosing solution of GW280264X in the vehicle.

Administer GW280264X or vehicle to the mice via the desired route (e.g., intraperitoneal

injection) at a predetermined dose and schedule.

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and

calculate the tumor volume (Volume = 0.5 x Length x Width²).

Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot, immunohistochemistry).

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of

GW280264X.
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In Vivo Mouse Tumor Model Workflow
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Click to download full resolution via product page

Inhibition of Notch Signaling by GW280264X
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Inhibition of EGFR Ligand Shedding by GW280264X

Selectivity Profile
While GW280264X is a potent inhibitor of ADAM10 and ADAM17, its selectivity against other

metalloproteinases, such as Matrix Metalloproteinases (MMPs), is an important consideration

for its use as a research tool. Some studies have indicated that GW280264X may also inhibit

other ADAMs, such as ADAM8, and some MMPs at higher concentrations.[16] Researchers

should consider performing counter-screening assays against a panel of related proteases to

fully characterize the selectivity of GW280264X in their specific experimental system.

In Vivo Studies and Applications
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GW280264X has been utilized in various preclinical in vivo models to investigate the roles of

ADAM10 and ADAM17 in disease.

Glioblastoma: In models of glioblastoma, GW280264X has been shown to inhibit the

proliferation of glioblastoma-initiating cells.[13] It also enhances the immunogenicity of these

cells by preventing the shedding of the NKG2D ligand ULBP2, making them more

susceptible to NK cell-mediated lysis.[14]

Spinal Cord Injury: Pharmacological inhibition of ADAM10 and ADAM17 with GW280264X
has been demonstrated to improve functional recovery after spinal cord injury in mice.[13]

Cancer Therapy: The ability of GW280264X to modulate key signaling pathways involved in

cancer progression has led to its investigation as a potential anti-cancer agent, often in

combination with other therapies.[2]

Conclusion
GW280264X is a powerful and versatile research tool for the study of ADAM10 and ADAM17

biology. Its dual inhibitory activity provides a means to probe the combined roles of these

critical sheddases in a wide array of cellular processes and disease models. This technical

guide has provided a comprehensive overview of its properties, mechanism of action, and

practical applications. As with any pharmacological inhibitor, careful consideration of its

selectivity and the implementation of appropriate controls are essential for the robust

interpretation of experimental results. The continued use of GW280264X and similar inhibitors

will undoubtedly further our understanding of the multifaceted roles of ADAM

metalloproteinases in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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